
1,1'-Carbonylbis(aziridine-2-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Carbonylbis(aziridine-2-carbonitrile) is a compound that features two aziridine rings connected by a carbonyl group Aziridines are three-membered nitrogen-containing rings known for their high strain energy and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Carbonylbis(aziridine-2-carbonitrile) typically involves the reaction of aziridine-2-carbonitrile with a carbonylating agent. One common method is the reaction of aziridine-2-carbonitrile with phosgene or triphosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the aziridine rings.
Industrial Production Methods
Industrial production of 1,1’-Carbonylbis(aziridine-2-carbonitrile) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Carbonylbis(aziridine-2-carbonitrile) undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the carbonyl group.
Substitution Reactions: The aziridine rings can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as boron trifluoride
Major Products
The major products of these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine nucleophile typically yields a substituted amine product with the aziridine ring opened.
Scientific Research Applications
1,1’-Carbonylbis(aziridine-2-carbonitrile) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including anticancer agents and enzyme inhibitors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Biological Research: The compound’s reactivity with nucleophiles makes it useful in the study of protein modifications and interactions.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Carbonylbis(aziridine-2-carbonitrile) involves the high strain energy of the aziridine rings, which makes them highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but lacks the carbonyl group connecting two aziridine rings.
Aziridine-2-carboxamide: Contains an amide group instead of a carbonyl group.
Aziridine-2-carboxylate: Features a carboxylate group in place of the carbonyl group.
Uniqueness
1,1’-Carbonylbis(aziridine-2-carbonitrile) is unique due to the presence of two aziridine rings connected by a carbonyl group, which imparts distinct reactivity and potential for diverse applications. The compound’s ability to undergo nucleophilic ring-opening reactions and its high strain energy make it particularly valuable in synthetic chemistry and materials science.
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1-(2-cyanoaziridine-1-carbonyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N4O/c8-1-5-3-10(5)7(12)11-4-6(11)2-9/h5-6H,3-4H2 |
InChI Key |
QBFATIRWFMMXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C(=O)N2CC2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
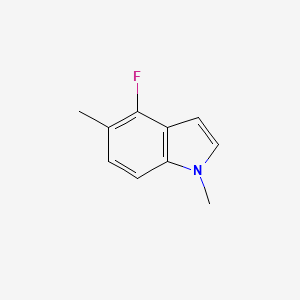
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
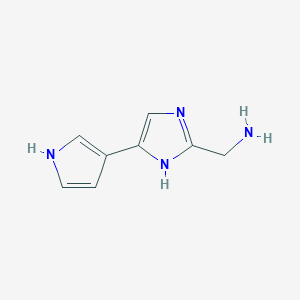
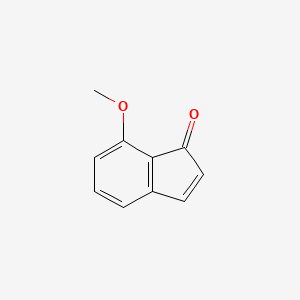
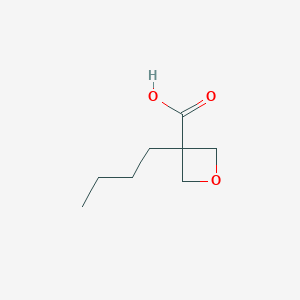

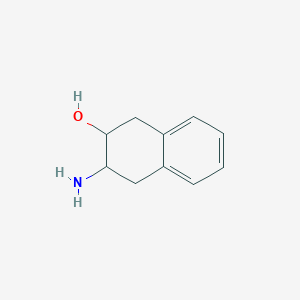

![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)
